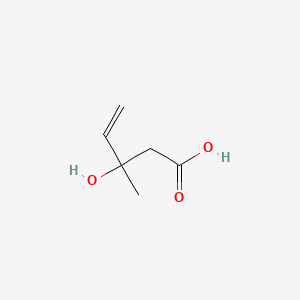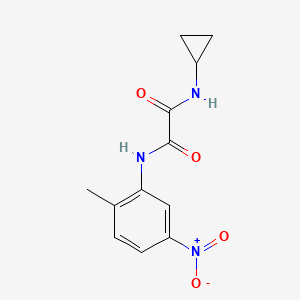![molecular formula C16H15NO3S2 B2786746 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-89-6](/img/structure/B2786746.png)
3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Descripción general
Descripción
3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known as MBSD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MBSD is a member of the benzothiazine family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic processes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione in lab experiments is its high purity and stability. This compound is a relatively stable compound that can be easily synthesized and purified. Another advantage is its diverse biological activities, which make it a useful tool for studying various cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce cell death at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione. One direction is to investigate its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, but more studies are needed to determine its efficacy in vivo. Another direction is to explore its potential use in agriculture. This compound has been shown to control plant diseases caused by fungi and bacteria, but more studies are needed to determine its safety and efficacy in field trials. Finally, this compound can be used as a building block for the synthesis of new materials with unique properties. Further research in this area could lead to the development of new materials for various applications.
Métodos De Síntesis
The synthesis of 3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione involves the reaction of 4-methoxybenzyl mercaptan with 2-chloro-1,4-benzoquinone in the presence of a base. The reaction leads to the formation of this compound as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent. In agriculture, this compound has been studied for its ability to control plant diseases caused by fungi and bacteria. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-13-8-6-12(7-9-13)10-21-16-11-22(18,19)15-5-3-2-4-14(15)17-16/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBRVLKPVJSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325728 | |
| Record name | 3-[(4-methoxyphenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477868-89-6 | |
| Record name | 3-[(4-methoxyphenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8-trione](/img/structure/B2786664.png)



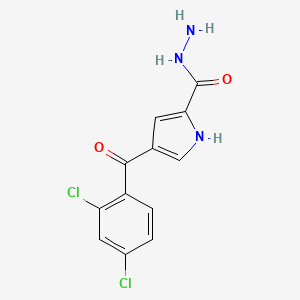
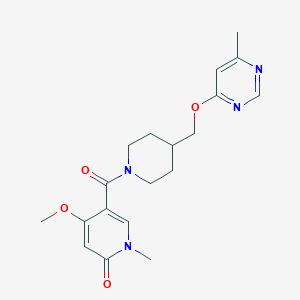
![2-[({[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2786673.png)
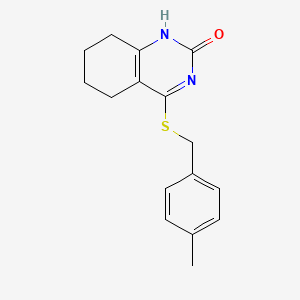

![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2786682.png)
